molecular formula C28H21N3O2 B2423544 (Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]prop-2-enenitrile CAS No. 956164-49-1

(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]prop-2-enenitrile

Cat. No. B2423544
CAS RN: 956164-49-1
M. Wt: 431.495
InChI Key: HMVJMPLMHHYUCV-OEAKJJBVSA-N
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Description

(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]prop-2-enenitrile is a useful research compound. Its molecular formula is C28H21N3O2 and its molecular weight is 431.495. The purity is usually 95%.
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Scientific Research Applications

  • Enantioselective Synthesis : A study by Clark et al. (1999) described the enantioselective synthesis of a related compound, focusing on the bakers' yeast reduction of 3-arylinden-1-ones. This process is significant for synthesizing key intermediates like the endothelin receptor antagonist SB 217242, showcasing the compound's potential in developing therapeutic agents (Clark et al., 1999).

  • Supramolecular Structures : Low et al. (2002) examined the supramolecular structures of compounds including 1-(6-amino-1,3-benzodioxol-5-yl) derivatives. Their research highlighted the intramolecular hydrogen bonding and pi-pi stacking in these molecules, which is relevant for understanding the physical and chemical properties of such compounds (Low et al., 2002).

  • Crystal Structure Analysis : Jasinski et al. (2008) investigated the crystal structures of chalcone derivatives derived from 1,3-benzodioxol-5-yl. This study is significant for understanding the hydrogen bonding and crystal packing effects, which are crucial for the compound's stability and reactivity (Jasinski et al., 2008).

  • Molecular-Electronic Structures : A study by Low et al. (2004) on 1-(6-amino-1,3-benzodioxol-5-yl)-3-arylprop-2-en-1-ones revealed polarized molecular-electronic structures. This research provides insights into the molecular interactions and potential applications in electronic materials (Low et al., 2004).

  • Antimicrobial Activity : Shaikh et al. (2014) synthesized a series of phenols derivatives, demonstrating significant antimicrobial activity against various bacterial strains. This indicates the potential of such compounds in developing new antimicrobial agents (Shaikh et al., 2014).

  • DFT Calculations and Biological Applications : A study by Jayaraj and Desikan (2020) on 2H-1,3-benzodioxol-5-yl derivatives involved DFT calculations to assess geometrical and electronic parameters for biological applications. This research is important for understanding the compound's potential in pharmacological contexts (Jayaraj & Desikan, 2020).

  • Photophysical Properties and Molecular Structures : Percino et al. (2016) analyzed the photophysical properties and molecular structures of α,β-unsaturated acrylonitrile derivatives. This research is significant for the development of materials with specific optical properties (Percino et al., 2016).

properties

IUPAC Name

(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N3O2/c29-16-23(21-11-12-26-27(15-21)33-18-32-26)14-24-17-31(25-7-2-1-3-8-25)30-28(24)22-10-9-19-5-4-6-20(19)13-22/h1-3,7-15,17H,4-6,18H2/b23-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVJMPLMHHYUCV-OEAKJJBVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3C=C(C#N)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3/C=C(\C#N)/C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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